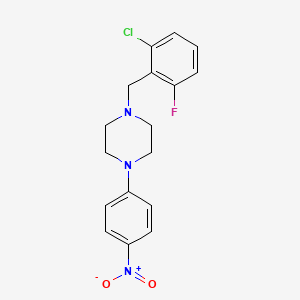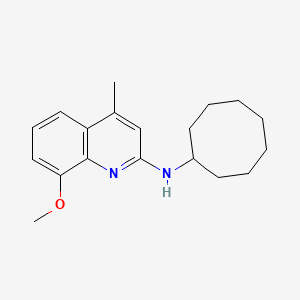![molecular formula C20H20N4O4 B5179428 4-[3-nitro-4-(1-piperidinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5179428.png)
4-[3-nitro-4-(1-piperidinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-nitro-4-(1-piperidinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NQDI-1 and is a potent inhibitor of the protein kinase, IKKβ. IKKβ is a key mediator of the NF-κB signaling pathway, which is involved in the regulation of inflammation, immune response, and cell survival. The inhibition of IKKβ by NQDI-1 has been shown to have significant effects on various cellular processes, making it a promising tool for studying these processes in vitro and in vivo.
作用機序
NQDI-1 is a potent inhibitor of IKKβ, which is a key mediator of the NF-κB signaling pathway. The NF-κB signaling pathway is involved in the regulation of inflammation, immune response, and cell survival. The inhibition of IKKβ by NQDI-1 leads to the suppression of the NF-κB signaling pathway, which has significant effects on various cellular processes.
Biochemical and Physiological Effects:
NQDI-1 has been shown to have significant effects on various cellular processes. It has been shown to suppress the NF-κB signaling pathway, leading to the inhibition of inflammation, immune response, and cell survival. NQDI-1 has also been shown to have anti-tumor effects in various cancer cell lines, making it a promising tool for cancer research. Additionally, NQDI-1 has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
One of the major advantages of using NQDI-1 in lab experiments is its high potency and specificity for IKKβ. This allows for the selective inhibition of the NF-κB signaling pathway, without affecting other cellular processes. Additionally, NQDI-1 has been shown to have low toxicity in vitro and in vivo, making it a safe tool for scientific research.
One of the limitations of using NQDI-1 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings. Additionally, the effects of NQDI-1 on cellular processes may vary depending on the cell type and experimental conditions used, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of NQDI-1 in scientific research. One potential area of research is the development of NQDI-1 analogs with improved solubility and potency. Additionally, further studies are needed to investigate the potential therapeutic effects of NQDI-1 in various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, the effects of NQDI-1 on other cellular processes and signaling pathways should be investigated to gain a more comprehensive understanding of its potential applications in scientific research.
合成法
The synthesis of NQDI-1 involves the reaction of 4-(1-piperidinyl)benzoyl chloride with 3-nitroquinoxalin-2(1H)-one in the presence of a base. This reaction yields NQDI-1 as a yellow solid with a purity of over 95%.
科学的研究の応用
NQDI-1 has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on various cellular processes, including inflammation, cell survival, and immune response. NQDI-1 has been used to study the role of the NF-κB signaling pathway in various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been used to investigate the potential therapeutic effects of targeting IKKβ in these diseases.
特性
IUPAC Name |
4-(3-nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-19-13-23(16-7-3-2-6-15(16)21-19)20(26)14-8-9-17(18(12-14)24(27)28)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVGPZSENLMOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)
![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179369.png)

![methyl [(6-{[2-(4-morpholinylcarbonyl)benzoyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5179377.png)
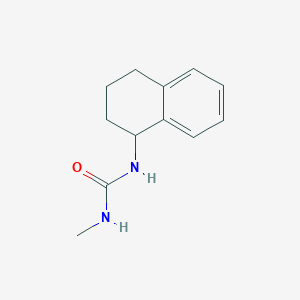
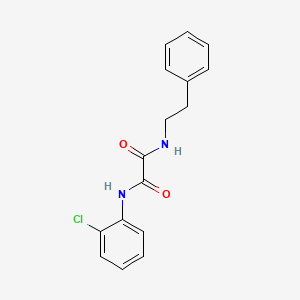
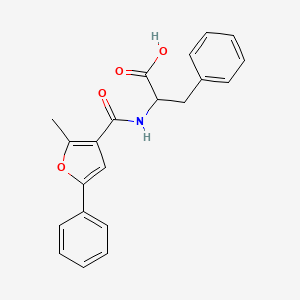
![1-(4-allyl-2-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5179398.png)
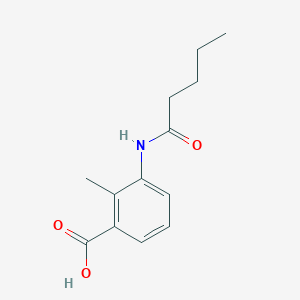
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5179419.png)
